1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione, also known as mephobarbital, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anticonvulsant properties. Mephobarbital is particularly known for its use in the treatment of epilepsy and anxiety disorders .
Preparation Methods
The synthesis of 1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione involves the condensation of urea with diethyl malonate, followed by cyclization and subsequent alkylation. The reaction conditions typically require a strong base such as sodium ethoxide and an appropriate solvent like ethanol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: It serves as a tool to study the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: Its primary application is in the treatment of epilepsy and anxiety disorders. It is also used in research on anticonvulsant drugs.
Industry: It is used in the pharmaceutical industry for the production of sedative and anticonvulsant medications
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, increasing the duration of chloride ion channel opening. This enhances the inhibitory effect of GABA, leading to a sedative and anticonvulsant effect. The molecular targets include the GABA receptor subunits, and the pathways involved are primarily related to the modulation of synaptic transmission .
Comparison with Similar Compounds
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific pharmacokinetic properties and clinical applications. Similar compounds include:
Phenobarbital: Used primarily as an anticonvulsant.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used for its hypnotic properties
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(10(14)12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14,15) |
InChI Key |
YWQACSZFNMXMQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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